

3-Hydroxypiperidin-2-one CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxypiperidin-2-one**

Cat. No.: **B090772**

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxypiperidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxypiperidin-2-one**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's reactivity, spectroscopic signature, and applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety information are also provided to equip researchers with the practical knowledge required for its effective use in the laboratory.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.^{[1][2]} Its prevalence is attributed to its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the capacity to engage in specific hydrogen bonding interactions within biological targets.

^[2] **3-Hydroxypiperidin-2-one**, a functionalized derivative, serves as a versatile starting

material for the synthesis of more complex piperidine-containing molecules, making it a compound of significant interest to the drug development community.^{[3][4]}

Core Compound Profile: 3-Hydroxypiperidin-2-one

Chemical Structure and Identifiers

- Chemical Name: **3-Hydroxypiperidin-2-one**
- CAS Number: 19365-08-3^{[5][6][7][8][9][10]}
- Molecular Formula: C₅H₉NO₂^{[5][6]}
- Molecular Weight: 115.13 g/mol ^{[5][6]}
- Structure:

[Click to download full resolution via product page](#)

Caption: 2D Structure of **3-Hydroxypiperidin-2-one**

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Hydroxypiperidin-2-one** is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

Property	Value	Reference(s)
Appearance	Off-white to light brown solid	^[8]
Melting Point	141-142 °C	^{[6][8]}
Boiling Point	352.3 ± 35.0 °C (Predicted)	^{[6][7][8]}
Density	1.199 ± 0.06 g/cm ³ (Predicted)	^{[6][8]}
pKa	12.82 ± 0.20 (Predicted)	^[8]
Storage Temperature	2-8°C	^[8]

Synthesis of 3-Hydroxypiperidin-2-one

The synthesis of **3-hydroxypiperidin-2-ones** can be achieved through various synthetic strategies. A notable approach involves the site-selective difunctionalization of the inert C(sp³)-H bonds of N-substituted piperidine derivatives. This method proceeds through a cascade process involving the formation of key intermediates such as a cyclic enamine, an oxiranium ion, and an iminium ion.[11]

Another practical method, suitable for larger scale production, involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide salt in water under the action of an inorganic base.[4] This approach is advantageous due to its mild reaction conditions, avoidance of expensive catalysts, and readily available starting materials.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. appretech.com [appretech.com]
- 6. chembk.com [chembk.com]
- 7. 3-Hydroxypiperidin-2-on | CAS#:19365-08-3 | Chemsoc [chemsoc.com]
- 8. 3-hydroxypiperidin-2-one | 19365-08-3 [amp.chemicalbook.com]
- 9. molbase.com [molbase.com]
- 10. 3-hydroxypiperidin-2-one | 19365-08-3 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Hydroxypiperidin-2-one CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090772#3-hydroxypiperidin-2-one-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com